Sorbitan monooleate

Description

Properties

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGKJDSIEKMTRX-AAZCQSIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027397 | |

| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] | |

| Record name | Sorbitan monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1338-43-8 | |

| Record name | Sorbitan monooleate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBITAN MONOOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06XEA2VD56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sorbitan (B8754009) Monooleate

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to sorbitan monooleate. Commonly known by its commercial name Span 80, this non-ionic surfactant is a key excipient in a wide array of pharmaceutical, cosmetic, and food formulations.

Chemical Structure and Synthesis

This compound is a complex mixture of partial esters of oleic acid with sorbitol and its anhydrides, primarily sorbitan.[1] The synthesis process involves the esterification of sorbitan with oleic acid.[2][3] Sorbitol is first dehydrated to form sorbitan, which is then esterified with oleic acid to produce this compound.[4]

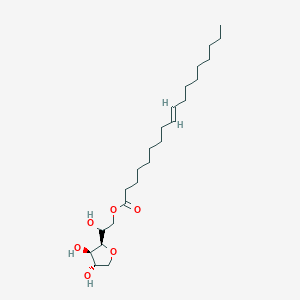

The general chemical structure of the main component is depicted below:

Caption: General schematic of this compound's structure.

Synthesis Workflow

The industrial synthesis of this compound is typically a two-step process:

Caption: Simplified workflow for the synthesis of this compound.

Physicochemical Properties

This compound is a viscous, oily liquid that is amber to brown in color.[3] Its properties make it an excellent water-in-oil (W/O) emulsifier, dispersant, and stabilizer.

| Property | Value |

| Molecular Formula | C24H44O6[2][3] |

| Molecular Weight | 428.6 g/mol |

| Appearance | Amber to brown viscous oily liquid[3] |

| Density | 0.986 g/mL at 25 °C[5][6] |

| Melting Point | 10-12 °C[2] |

| Boiling Point | ~463.43 °C (rough estimate)[5] |

| Flash Point | >230 °F[5][6] |

| HLB Value | 4.3[2][3] |

| Solubility | Soluble in ethanol (B145695), isopropanol, mineral oil, and vegetable oil. Insoluble in water and propylene (B89431) glycol.[5] |

| Acid Value | ≤ 8.0 mg KOH/g[3] |

| Saponification Value | 145-160 mg KOH/g[3][7] |

| Hydroxyl Value | 190-215 mg KOH/g[8][9] |

| Iodine Value | 62-76 g I2/100g[10] |

Experimental Protocols

The following are detailed methodologies for determining key quality parameters of this compound.

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide (B78521) required to neutralize the free acids in one gram of the substance.

Methodology:

-

Accurately weigh approximately 10 g of the this compound sample into a 250 mL flask.

-

Add 50 mL of neutralized ethanol and a few drops of phenolphthalein (B1677637) indicator.

-

Warm the mixture gently if necessary to dissolve the sample.

-

Titrate the solution with standardized 0.1 N potassium hydroxide solution until a faint pink color persists for at least 30 seconds.

-

The acid value is calculated using the formula: Acid Value = (5.61 * V) / W Where:

-

V = volume of KOH solution used in mL

-

W = weight of the sample in grams

-

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.

Methodology:

-

Accurately weigh about 2 g of the sample into a 250 mL flask.

-

Add 25 mL of 0.5 N alcoholic potassium hydroxide solution.

-

Connect the flask to a reflux condenser and heat on a water bath for 30 minutes, swirling occasionally.

-

Add 1 mL of phenolphthalein indicator and titrate the hot solution with 0.5 N hydrochloric acid.

-

Perform a blank determination under the same conditions.

-

The saponification value is calculated using the formula: Saponification Value = (28.05 * (B - S)) / W Where:

-

B = volume of HCl used for the blank in mL

-

S = volume of HCl used for the sample in mL

-

W = weight of the sample in grams

-

Determination of Hydroxyl Value

The hydroxyl value is the number of milligrams of potassium hydroxide required to neutralize the acid combined by acylation in one gram of the substance.[11]

Methodology (Method A): [11]

-

Accurately weigh an appropriate amount of the sample into a 150-mL acetylation flask fitted with a condenser.[11]

-

Add a specified quantity of pyridine-acetic anhydride (B1165640) reagent.[11]

-

Boil for 1 hour on a water bath.[11]

-

Cool the flask, and add 5 mL of water through the condenser. If the solution becomes cloudy, add enough pyridine (B92270) to clarify it.[11]

-

Shake the flask and place it back on the water bath for 10 minutes.[11]

-

Remove the flask, cool it, and rinse the condenser and flask walls with 5 mL of neutralized ethanol.[11]

-

Titrate with 0.5 M ethanolic potassium hydroxide using phenolphthalein as an indicator.[11]

-

Perform a blank determination.[11]

-

The hydroxyl value is calculated using the formula:[12] Hydroxyl Value = [((B - S) * N * 56.1) / W] + Acid Value Where:

-

B = volume of KOH solution used for the blank in mL

-

S = volume of KOH solution used for the sample in mL

-

N = normality of the ethanolic KOH solution

-

W = weight of the sample in grams

-

Acid Value is determined separately.

-

Metabolic Fate

This compound is not known to be involved in specific signaling pathways. Upon ingestion, it is hydrolyzed to sorbitan and oleic acid. The oleic acid is absorbed and metabolized as a fatty acid, while the sorbitan moiety is poorly absorbed and largely excreted in the urine.[13]

Caption: Overview of the metabolic breakdown of this compound.

Applications in Drug Development

This compound is widely used as an emulsifier, stabilizer, and wetting agent in various pharmaceutical formulations, including creams, ointments, and suspensions.[14] Its ability to form stable water-in-oil emulsions is particularly valuable for the delivery of both hydrophilic and lipophilic active pharmaceutical ingredients. It is also utilized in the development of nanoemulsions and other advanced drug delivery systems to enhance the bioavailability of poorly soluble drugs.[14]

References

- 1. fao.org [fao.org]

- 2. This compound Span 80: Properties and Uses [cnchemsino.com]

- 3. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]

- 4. btsjournals.com [btsjournals.com]

- 5. chembk.com [chembk.com]

- 6. Span 80 | 1338-43-8 [chemicalbook.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. uspbpep.com [uspbpep.com]

- 9. This compound [drugfuture.com]

- 10. syskem.de [syskem.de]

- 11. Determination of Hydroxyl Value | Pharmaguideline [pharmaguideline.com]

- 12. Hydroxyl value - Wikipedia [en.wikipedia.org]

- 13. Sorbitan mono-(9Z)-9-octadecenoate | C24H44O6 | CID 9920342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound - Wikipedia [en.wikipedia.org]

Synthesis and Purification of Sorbitan Monooleate: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of sorbitan (B8754009) monooleate (Span® 80), a non-ionic surfactant widely used as an emulsifier, stabilizer, and dispersing agent in the pharmaceutical, cosmetic, and food industries.[1][2] This document outlines detailed experimental protocols for laboratory-scale synthesis, purification techniques, and analytical methods for quality control, supported by quantitative data and process visualizations.

Introduction to Sorbitan Monooleate

This compound is a mixture of partial esters of sorbitol and its mono- and di-anhydrides with oleic acid.[3][4] The primary component is 1,4-sorbitan monooleate, with smaller amounts of isosorbide (B1672297) monooleate, sorbitan dioleate, and sorbitan trioleate.[3] Its lipophilic nature, characterized by a low hydrophilic-lipophilic balance (HLB) value of 4.3, makes it an effective water-in-oil (W/O) emulsifier.[1][5]

Synthesis of this compound

The laboratory synthesis of this compound is primarily achieved through the esterification of sorbitol with oleic acid.[6][7] This can be performed via a one-step or a two-step process. The two-step method, involving the initial dehydration of sorbitol to sorbitan followed by esterification, is often preferred due to milder reaction conditions and the generation of fewer impurities and a lighter-colored product.[1]

Synthesis Pathway

The synthesis involves two key reactions: the intramolecular dehydration (etherification) of sorbitol to form sorbitan and the subsequent esterification of sorbitan with oleic acid.

Experimental Protocol: Two-Step Synthesis

This protocol is a synthesized procedure based on common laboratory practices described in the literature.[1][6][8]

Step 1: Dehydration of Sorbitol to Sorbitan

-

Apparatus Setup: Assemble a round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a distillation condenser to remove water.

-

Reactants: Charge the flask with D-sorbitol and an acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid).

-

Reaction Conditions: Heat the mixture to 150-180°C under a nitrogen atmosphere and reduced pressure to facilitate the removal of water formed during the reaction.[1][9][10]

-

Monitoring: Monitor the reaction progress by measuring the hydroxyl value of the mixture. The target hydroxyl value for sorbitan is typically in the range of 1300-1400 mgKOH/g.[1]

-

Completion: Once the desired hydroxyl value is reached (typically after 90 minutes to 3 hours), cool the reaction mixture.[1][10]

Step 2: Esterification of Sorbitan with Oleic Acid

-

Reactants: To the synthesized sorbitan, add oleic acid and an esterification catalyst. An alkaline catalyst such as sodium hydroxide (B78521) or a composite catalyst can be used.[8][11] The molar ratio of sorbitan to oleic acid can be varied, with a common ratio being approximately 1:1 to 1:1.6.[1][6]

-

Reaction Conditions: Heat the mixture to 180-220°C under a nitrogen sparge and vacuum to remove the water produced during esterification.[6][11]

-

Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture, which decreases as the oleic acid is consumed. Samples can be taken periodically to test for transparency, which indicates the formation of the ester.[6][11]

-

Completion: The reaction is typically considered complete after 5 to 9 hours, when the acid value stabilizes.[6][11]

-

Cooling: Once the reaction is complete, cool the crude this compound product to 80-90°C before proceeding with purification.[11]

Summary of Reaction Conditions

| Parameter | Dehydration (Etherification) | Esterification | Reference(s) |

| Starting Materials | D-Sorbitol | Sorbitan, Oleic Acid | [1],[6] |

| Catalyst | Acid (p-toluenesulfonic acid, phosphoric acid) | Alkaline (NaOH, KOH, K₂CO₃), Composite | [1],[6],[7],[12],[8] |

| Catalyst Conc. | ~1.1% (of sorbitol) | ~2.5% (of sorbitol) or as specified | [1],[6] |

| Temperature | 150 - 180°C | 180 - 240°C | [1],[6],[11] |

| Pressure | Atmospheric / Vacuum (<0.096 MPa) | Atmospheric / Vacuum (0.07-0.098 MPa) | [1],[11] |

| Time | 1.5 - 3 hours | 5 - 9 hours | [1],[6],[11] |

| Molar Ratio | - | Sorbitan:Oleic Acid (1:1 to 1:1.6) | [1],[6] |

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, catalysts, and by-products such as sorbitan di- and tri-oleates. Purification is essential to obtain a product suitable for laboratory and pharmaceutical applications.

Purification Workflow

A general workflow for the purification of this compound involves neutralization, washing, and extraction to remove impurities.

Experimental Protocol: Purification

This protocol is based on the principles of saponification and extraction methods adapted for purification.[3][13]

-

Neutralization: If an alkaline catalyst was used, neutralize the crude product with a dilute acid (e.g., sulfuric acid). If an acid catalyst was used, neutralize with a dilute base (e.g., potassium hydroxide solution) to a pH of 7.[3]

-

Washing: Add hot water to the neutralized product and stir vigorously. This step helps to dissolve and remove residual polyols, including unreacted sorbitol and sorbitan.[3] Allow the mixture to separate into two layers.

-

Separation of Fatty Acids (Optional, for analysis or high purity): For analytical purposes or to isolate the fatty acid components, the ester can be saponified using an alcoholic potassium hydroxide solution.[3] The resulting soap is then neutralized with acid to liberate the fatty acids, which can be separated.[3]

-

Solvent Extraction: Transfer the washed organic layer to a separatory funnel. Extract the aqueous layer with a non-polar solvent like petroleum ether to recover any remaining product.[3] The combined organic layers contain the purified this compound.

-

Removal of Polyols: The aqueous layer from the initial washing steps contains the majority of the unreacted polyols. These can be isolated by evaporating the water and then extracting the residue with hot alcohol to separate the polyols from the salts.[3]

-

Drying: Dry the purified organic phase over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting product is a viscous, amber-colored oily liquid, which is the purified this compound.[3]

Quality Control and Analytical Methods

The quality of the synthesized this compound is assessed by determining several key chemical and physical parameters.

| Parameter | Typical Value Range | Method | Reference(s) |

| Acid Value | ≤ 8.0 mg KOH/g | Titration | [3],[5] |

| Saponification Value | 145 - 160 mg KOH/g | Titration after refluxing with alcoholic KOH | [3],[5] |

| Hydroxyl Value | 193 - 210 mg KOH/g | Acetylation followed by titration | [3],[5] |

| Water Content | ≤ 2.0% | Karl Fischer Titration | [3],[5] |

| Fatty Acid Content | 73 - 77% | Saponification followed by extraction and weighing | [3],[5] |

| Polyol Content | 28 - 32% | Saponification followed by extraction and weighing | [3],[5] |

| Purity/Impurities | Varies | HPLC, GPC, TLC | [14],[15],,[16] |

Analytical Procedures Overview

-

Acid Value: This measures the amount of free fatty acid remaining in the product and is determined by titrating a known weight of the sample with a standardized solution of potassium hydroxide.[3]

-

Saponification Value: This indicates the average molecular weight of the fatty acids in the esters. It is determined by refluxing a known amount of the sample with an excess of alcoholic potassium hydroxide and then back-titrating the excess KOH with a standard acid.[3]

-

Hydroxyl Value: This is a measure of the free hydroxyl groups in the sample, which is related to the extent of esterification.

-

Chromatographic Methods: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gel permeation chromatography (GPC) are used to identify and quantify the different components in the this compound mixture, including mono-, di-, and tri-esters, as well as unreacted starting materials.[14][15][16][17]

Conclusion

The synthesis and purification of this compound in a laboratory setting can be effectively achieved through a two-step process of sorbitol dehydration followed by esterification with oleic acid. Careful control of reaction parameters such as temperature, catalyst, and reaction time is crucial for obtaining a high-quality product. The purification workflow, involving neutralization, washing, and extraction, is essential for removing impurities and achieving the desired product specifications. The analytical methods outlined provide the necessary tools for quality control and characterization of the final product, ensuring its suitability for research, development, and various applications in the pharmaceutical and other industries.

References

- 1. btsjournals.com [btsjournals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. fao.org [fao.org]

- 4. EP1235818A4 - Method for the direct esterification of sorbitol with fatty acids - Google Patents [patents.google.com]

- 5. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. globethesis.com [globethesis.com]

- 8. patents.justia.com [patents.justia.com]

- 9. researchgate.net [researchgate.net]

- 10. iiis.org [iiis.org]

- 11. CN104230859A - Preparation technique of this compound - Google Patents [patents.google.com]

- 12. US7151186B2 - Method for the direct esterification of sorbitol with fatty acids - Google Patents [patents.google.com]

- 13. fao.org [fao.org]

- 14. This compound [drugfuture.com]

- 15. waters.com [waters.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound [doi.usp.org]

The Core Mechanism of Sorbitan Monooleate as a Nonionic Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) monooleate, commercially often referred to as Span 80, is a versatile nonionic surfactant widely employed across the pharmaceutical, cosmetic, and food industries.[1][2] Its efficacy as an emulsifier, stabilizer, and dispersing agent stems from its unique molecular structure, which facilitates the stable mixing of immiscible liquids such as oil and water.[3][4] This technical guide provides an in-depth exploration of the core mechanism of sorbitan monooleate, its physicochemical properties, and the experimental methodologies used for its characterization.

Chemical Structure and Synthesis

This compound is a partial ester of sorbitol and its anhydrides (sorbitan) with oleic acid.[5] The synthesis process typically involves the esterification of sorbitol with oleic acid.[6] This process results in a complex mixture of related molecules, with the primary component being 1,4-sorbitan monooleate.

The molecular structure consists of a cyclical sorbitan head group, which is hydrophilic (water-loving), and a long oleic acid tail, which is lipophilic (oil-loving). This amphipathic nature is fundamental to its surface-active properties.

Physicochemical Properties

The functional characteristics of this compound are defined by its physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H44O6 | [3] |

| Molecular Weight | 428.59 g/mol | [3] |

| Appearance | Amber to brown viscous liquid | [3] |

| Hydrophilic-Lipophilic Balance (HLB) | 4.3 | [3][7] |

| Solubility | Soluble in ethanol, isopropanol, mineral and vegetable oils. Insoluble in water. | [8] |

| Density | ~0.986 g/mL at 25 °C | [7] |

Table 1: Physicochemical Properties of this compound

Mechanism of Action as a Nonionic Surfactant

The primary mechanism of this compound as a surfactant is its ability to adsorb at the interface between two immiscible phases, such as oil and water, and lower the interfacial tension.[7]

Interfacial Orientation and Tension Reduction

At an oil-water interface, this compound molecules orient themselves with their hydrophilic sorbitan head group in the aqueous phase and their lipophilic oleic acid tail in the oil phase. This arrangement disrupts the cohesive forces between the molecules of each phase at the interface, thereby reducing the interfacial tension. The reduction in interfacial tension facilitates the formation of smaller droplets, requiring less energy to create an emulsion.

Emulsion Stabilization

This compound is particularly effective in stabilizing water-in-oil (W/O) emulsions, a characteristic attributed to its low HLB value of 4.3.[3][7] The stabilization is achieved through several mechanisms:

-

Steric Hindrance: The bulky sorbitan head groups and flexible oleic acid tails form a protective layer around the dispersed water droplets.[7] This layer creates a physical barrier that prevents the droplets from coalescing.

-

Increased Viscosity: At higher concentrations, this compound can increase the viscosity of the continuous oil phase, which slows down the movement and collision of the dispersed water droplets, further enhancing emulsion stability.[4][7]

The diagram below illustrates the orientation of this compound at an oil-water interface and the resulting stabilization of a water droplet.

Caption: Orientation of this compound at an oil-water interface.

Micellization

In a given solvent, as the concentration of a surfactant increases, it reaches a point where the individual molecules (monomers) begin to aggregate into organized structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC).[9][10] For this compound, which is oil-soluble, it tends to form reverse micelles in non-polar solvents, where the hydrophilic heads form a core and the lipophilic tails extend into the solvent. The CMC of this compound has been determined in non-aqueous solvents such as benzene (B151609) and carbon tetrachloride.[11] While a definitive CMC in pure water is not well-established due to its insolubility, its behavior in emulsion systems is of primary interest.

Experimental Protocols

The characterization of this compound as a surfactant involves several key experimental techniques.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value can be calculated using Griffin's method for polyhydric alcohol fatty acid esters with the following equation:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid.[12]

Experimental Protocol:

-

Determine the Saponification Number (S):

-

Accurately weigh a known amount of this compound into a flask.

-

Add a known excess of alcoholic potassium hydroxide (B78521) (KOH) solution.

-

Heat the mixture under reflux for a specified time to ensure complete saponification.

-

Allow the mixture to cool and then titrate the excess KOH with a standardized acid solution (e.g., HCl) using a suitable indicator (e.g., phenolphthalein).

-

Perform a blank titration without the surfactant sample.

-

Calculate the saponification number (mg KOH per gram of sample).

-

-

Determine the Acid Number (A) of Oleic Acid:

-

Dissolve a known weight of oleic acid in a suitable solvent (e.g., neutralized ethanol).

-

Titrate the solution with a standardized solution of potassium hydroxide (KOH) to a phenolphthalein (B1677637) endpoint.

-

Calculate the acid number (mg KOH per gram of oleic acid).

-

-

Calculate the HLB Value:

-

Substitute the determined values of S and A into Griffin's equation.

-

Measurement of Interfacial Tension and Critical Micelle Concentration (CMC)

The interfacial tension of this compound at an oil-water interface and its CMC in a non-aqueous solvent can be determined using a tensiometer, employing methods such as the du Noüy ring or Wilhelmy plate.[13]

Experimental Protocol (du Noüy Ring Method):

-

Instrument Calibration: Calibrate the tensiometer using a substance with a known surface tension (e.g., pure water).

-

Sample Preparation: Prepare a series of solutions of this compound in a non-polar solvent (e.g., hexane) at various concentrations.

-

Measurement:

-

Place the aqueous phase in the sample vessel.

-

Carefully introduce the platinum ring at the interface of the two liquids.

-

Slowly pull the ring upwards through the interface.

-

Record the force required to detach the ring from the interface. This force is proportional to the interfacial tension.

-

-

CMC Determination:

-

Plot the interfacial tension as a function of the logarithm of the this compound concentration.

-

The point at which the interfacial tension plateaus or changes slope significantly corresponds to the CMC.[1]

-

The following diagram illustrates a general workflow for characterizing a surfactant like this compound.

Caption: General workflow for surfactant characterization.

Emulsion Droplet Size Analysis

Dynamic Light Scattering (DLS) is a common technique for measuring the size of droplets in an emulsion stabilized by this compound.[14][15]

Experimental Protocol:

-

Emulsion Preparation:

-

Prepare a water-in-oil emulsion by homogenizing a specific ratio of water and oil containing a known concentration of this compound.

-

-

Sample Preparation for DLS:

-

Dilute a small aliquot of the emulsion with the continuous phase (oil) to a suitable concentration for DLS analysis to avoid multiple scattering effects.[16]

-

-

DLS Measurement:

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

The instrument directs a laser beam into the sample, and the scattered light is detected at a specific angle.

-

The fluctuations in the scattered light intensity are analyzed to determine the diffusion coefficient of the droplets, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

-

-

Data Analysis:

-

The DLS software provides the droplet size distribution and the average droplet size (e.g., Z-average).

-

Conclusion

This compound's efficacy as a nonionic surfactant is fundamentally linked to its amphipathic molecular structure. Its low HLB value makes it an excellent choice for stabilizing water-in-oil emulsions, a critical function in numerous pharmaceutical and drug delivery applications. By adsorbing at the oil-water interface, it reduces interfacial tension and forms a protective steric barrier around dispersed droplets, preventing coalescence and ensuring emulsion stability. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of its surfactant properties, enabling researchers and formulation scientists to optimize its use in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. jocet.org [jocet.org]

- 3. This compound Span 80: Properties and Uses [cnchemsino.com]

- 4. nbinno.com [nbinno.com]

- 5. btsjournals.com [btsjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Sorbitan Oleate - PCC Group Product Portal [products.pcc.eu]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. Critical micelle concentration of some sorbitan fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]

- 12. web.ist.utl.pt [web.ist.utl.pt]

- 13. DSpace [helda.helsinki.fi]

- 14. Dynamic Light Scattering (DLS) - PTG Eindhoven [ptgeindhoven.nl]

- 15. Microemulsion characterisation using dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

- 16. Formation and Stabilization of W1/O/W2 Emulsions with Gelled Lipid Phases - PMC [pmc.ncbi.nlm.nih.gov]

Sorbitan Monooleate: A Comprehensive Technical Guide to its HLB Value for Researchers and Drug Development Professionals

An in-depth exploration of the hydrophilic-lipophilic balance (HLB) of sorbitan (B8754009) monooleate, a critical parameter for formulation science. This guide details the theoretical and experimental determination of its HLB value, factors influencing it, and its application in creating stable emulsions.

Sorbitan monooleate, a non-ionic surfactant, is a key excipient in the pharmaceutical, cosmetic, and food industries, primarily functioning as a water-in-oil (W/O) emulsifier.[1][2] Its efficacy in stabilizing emulsions is intrinsically linked to its hydrophilic-lipophilic balance (HLB) value, a semi-empirical scale that dictates the surfactant's affinity for aqueous or oil phases.[3][4] A thorough understanding of the HLB value of this compound is paramount for formulation scientists to design stable and effective delivery systems.

The HLB Value of this compound: A Quantitative Overview

This compound is characterized by a low HLB value, indicating its predominantly lipophilic nature. This property makes it an excellent choice for stabilizing W/O emulsions, where the oil phase is the continuous phase.[2][3]

| Parameter | Value | Reference |

| Commonly Accepted HLB Value | 4.3 | [5][6] |

| Molecular Formula | C24H44O6 | [2] |

| Primary Emulsion Type | Water-in-Oil (W/O) | [4][7] |

Theoretical Calculation of the HLB Value

The HLB value of a surfactant can be estimated using theoretical models that consider the chemical structure of the molecule. The two most common methods are Griffin's method and Davies' method.

Griffin's Method

Developed in 1949, Griffin's method is one of the most widely used techniques for calculating the HLB of non-ionic surfactants. For esters of polyhydric alcohols and fatty acids, such as this compound, the formula is:

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid.

The saponification number is the mass in milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the ester. The acid number is the mass in milligrams of KOH required to neutralize one gram of the free fatty acid.

Davies' Method

Davies' method, proposed in 1957, provides an alternative approach by assigning specific group numbers to the different chemical moieties within the surfactant molecule. The HLB is then calculated using the following formula:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [9]

This method allows for a more nuanced calculation by considering the contribution of each part of the molecule. For this compound, the relevant groups and their approximate contribution values are:

| Group | Type | Group Number | Number of Groups | Total Contribution |

| Sorbitan ring | Hydrophilic | ~6.0 | 1 | +6.0 |

| Ester group (-COO-) | Hydrophilic | ~2.4 | 1 | +2.4 |

| Hydroxyl groups (-OH) | Hydrophilic | ~1.9 | 2 | +3.8 |

| Methylene/Methyl groups (-CH2-, -CH3) in oleate (B1233923) chain | Lipophilic | -0.475 | 17 | -8.075 |

| Double bond (-CH=CH-) in oleate chain | Lipophilic | -0.475 | 1 | -0.475 |

Example Calculation using Davies' Method (Approximation): HLB ≈ 7 + (6.0 + 2.4 + 3.8) - (8.075 + 0.475) HLB ≈ 7 + 12.2 - 8.55 HLB ≈ 10.65

Note: The group contribution values can vary slightly between different sources, leading to variations in the calculated HLB value. The experimentally determined value of 4.3 is the industry-accepted standard for formulation purposes.

Experimental Determination of the HLB Value

The HLB value of this compound can be determined experimentally through methods such as the saponification method. This involves chemically determining the saponification and acid values of the surfactant and then using Griffin's formula for the calculation.

Experimental Protocol: Saponification Method

This protocol outlines the steps to determine the saponification value and acid value of this compound to subsequently calculate its HLB value.[2][10][11][12][13]

Materials and Reagents:

-

This compound sample

-

0.5 M alcoholic potassium hydroxide (KOH) solution

-

0.5 M hydrochloric acid (HCl) solution, standardized

-

Phenolphthalein (B1677637) indicator solution

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Round-bottom flasks (250 mL)

-

Reflux condensers

-

Burette (50 mL)

-

Pipettes

-

Analytical balance

-

Heating mantle or water bath

Procedure for Saponification Value (S):

-

Accurately weigh approximately 2 grams of the this compound sample into a 250 mL round-bottom flask.

-

Add 25 mL of 0.5 M alcoholic KOH solution to the flask.

-

Connect the flask to a reflux condenser and heat the mixture on a boiling water bath for 30 minutes.

-

Perform a blank titration simultaneously by refluxing 25 mL of the 0.5 M alcoholic KOH solution without the sample.

-

After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks.

-

Titrate the excess KOH in both flasks with standardized 0.5 M HCl until the pink color disappears.

-

Record the volumes of HCl used for the sample (V_sample) and the blank (V_blank).

-

Calculate the saponification value using the formula: S = [(V_blank - V_sample) * M_HCl * 56.1] / W_sample Where:

-

M_HCl is the molarity of the HCl solution.

-

56.1 is the molecular weight of KOH ( g/mol ).

-

W_sample is the weight of the this compound sample in grams.

-

Procedure for Acid Value (A):

-

Accurately weigh approximately 5 grams of the this compound sample into a 250 mL conical flask.

-

Add 50 mL of a neutralized solvent mixture (equal volumes of ethanol and diethyl ether, neutralized with the KOH solution to a faint pink endpoint with phenolphthalein).

-

Dissolve the sample completely, warming gently if necessary.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with standardized 0.1 M alcoholic KOH solution until a persistent faint pink color is obtained.

-

Record the volume of KOH solution used (V_KOH).

-

Calculate the acid value using the formula: A = (V_KOH * M_KOH * 56.1) / W_sample Where:

-

M_KOH is the molarity of the KOH solution.

-

W_sample is the weight of the this compound sample in grams.

-

Calculation of HLB:

Once the saponification value (S) and acid value (A) are determined, calculate the HLB using Griffin's formula: HLB = 20 * (1 - S / A)

Factors Influencing the Effective HLB of this compound

While the theoretical HLB value of this compound is a constant, its effective performance in an emulsion can be influenced by several factors.

-

Temperature: Increasing the temperature can decrease the hydrophilicity of non-ionic surfactants. For sorbitan esters, as temperature increases, the monolayer at the oil-water interface tends to expand.[14][15] This can alter the stability of the emulsion and effectively shift the required HLB of the system.

-

pH: The stability of emulsions formulated with this compound can be pH-dependent. While non-ionic surfactants are generally less sensitive to pH changes than ionic surfactants, extreme pH values can potentially lead to the hydrolysis of the ester linkage over time, affecting the surfactant's performance.

-

Oil Phase Composition: The type of oil used in a formulation has a specific "required HLB" for stable emulsification. The effective performance of this compound is dependent on how well its HLB value of 4.3 matches the required HLB of the oil phase.[16][17]

Applications of this compound Based on its HLB Value

The low HLB of this compound makes it a versatile emulsifier for a wide range of applications, particularly in the formation of W/O emulsions.

| Application Area | Specific Use | Required HLB Range for W/O Emulsions | Typical Concentration |

| Pharmaceuticals | Creams, ointments, lotions, and as a wetting agent for lipophilic drugs. | 3 - 6 | 1 - 10% |

| Cosmetics | Skincare products, sunscreens, and makeup formulations.[3] | 3 - 6 | 1 - 5% |

| Food Industry | Bakery goods, icings, and whipped toppings to improve texture and stability. | 3 - 6 | 0.1 - 1% |

Often, this compound is used in combination with a high HLB surfactant, such as a polysorbate, to achieve a specific required HLB for an oil-in-water (O/W) emulsion or to fine-tune the stability of a W/O emulsion.[2]

Mandatory Visualizations

References

- 1. The Effect of Temperature on Sorbitan Surfactant Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]

- 3. nbinno.com [nbinno.com]

- 4. The Properties of the Monolayers of Sorbitan Lipids as Informative Factors on the Hydrophilic–Lipophilic Balance Value of Their Mixtures, Proposed for Dermatological Applications [mdpi.com]

- 5. HLB Systems [pharmcal.tripod.com]

- 6. scribd.com [scribd.com]

- 7. web.ist.utl.pt [web.ist.utl.pt]

- 8. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. The Properties of the Monolayers of Sorbitan Lipids as Informative Factors on the Hydrophilic-Lipophilic Balance Value of Their Mixtures, Proposed for Dermatological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 17. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]

A Comprehensive Technical Guide to the Solubility of Sorbitan Monooleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) monooleate, commercially known as Span 80, is a nonionic surfactant widely employed in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and dispersant.[1] Its efficacy in various formulations is critically dependent on its solubility in a diverse range of organic solvents. This technical guide provides a detailed overview of the solubility of sorbitan monooleate in common organic solvents, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum concentration of that substance that can be dissolved in a solvent at a given temperature to form a stable solution. For surfactants like this compound, which are often viscous liquids, solubility can be described qualitatively (e.g., miscible, soluble, insoluble) or quantitatively (e.g., in g/100mL). Factors influencing solubility include the chemical nature of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and the presence of other solutes.

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that "miscible" implies solubility in all proportions.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Ethanol | Alcohol | 50 mg/mL[2][3][4][5] | Not Specified | Miscible[2][3][4][5] |

| Isopropanol | Alcohol | Miscible[2][3][4] | Not Specified | - |

| Methanol | Alcohol | Soluble[6] | Not Specified | - |

| Acetone | Ketone | Insoluble[2][3][4][5] | Not Specified | - |

| Ethyl Acetate | Ester | Soluble[7] | Not Specified | - |

| Toluene | Aromatic Hydrocarbon | Soluble[7] | Not Specified | - |

| Petroleum Ether | Aliphatic Hydrocarbon | Soluble[7] | Not Specified | - |

| Mineral Oil | Hydrocarbon | Soluble[8] | Not Specified | - |

| Vegetable Oil | Triglyceride | Soluble[8] | Not Specified | - |

| Ether | Ether | Miscible[2][3][4] | Not Specified | - |

Experimental Protocol for Determining Solubility

This section details a robust methodology for determining the solubility of this compound in an organic solvent, adapted from general principles of solubility testing for chemical substances.

Objective:

To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps (B75204) (e.g., 10-20 mL)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (optional, for high-precision quantification)

-

Evaporating dish and oven (for gravimetric analysis)

Procedure:

1. Preparation of Saturated Solutions (Flask Method):

-

Label a series of glass vials for each solvent being tested.

-

Add an excess amount of this compound to each vial. An excess is confirmed if an undissolved phase of this compound remains visible.

-

Accurately pipette a known volume (e.g., 5 or 10 mL) of the organic solvent into each vial.

-

Place a small magnetic stir bar in each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25°C).

-

Stir the mixtures for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached. The time required for equilibration should be determined in preliminary experiments.

2. Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved micro-droplets of this compound.

3. Quantification of Solute:

-

Gravimetric Method (Simpler, less precise):

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid degradation of the this compound.

-

Once the solvent has evaporated, place the dish in an oven at a temperature sufficient to remove any residual solvent without degrading the this compound (e.g., 60-80°C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

The difference in weight represents the mass of dissolved this compound.

-

-

Chromatographic Method (More precise):

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Develop a suitable HPLC or GC method to separate and quantify this compound.

-

Inject the filtered saturated solution and the standard solutions into the chromatograph.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample.

-

4. Calculation of Solubility:

-

From Gravimetric Method:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of saturated solution taken (mL)) * 100

-

-

From Chromatographic Method:

-

The concentration obtained from the calibration curve is the solubility.

-

5. Reporting Results:

-

Report the solubility in appropriate units (e.g., g/100 mL, mg/mL) at the specified temperature.

-

It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in organic solvents, offering both a summary of available data and a detailed experimental protocol for its determination. The provided workflow and methodologies are intended to support researchers, scientists, and drug development professionals in the effective formulation and characterization of products containing this versatile surfactant. Accurate and consistent solubility data is paramount for ensuring product stability, efficacy, and batch-to-batch consistency.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. 1338-43-8 CAS MSDS (Span 80) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Span 80 | 1338-43-8 [chemicalbook.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. specialchem.com [specialchem.com]

- 7. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]

- 8. parchem.com [parchem.com]

An In-Depth Technical Guide to the Thermal and Oxidative Stability of Sorbitan Monooleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) monooleate, a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries, is prized for its emulsifying, stabilizing, and dispersing properties.[1] Its performance and shelf-life are intrinsically linked to its stability under various stress conditions, particularly heat and oxidation. This technical guide provides a comprehensive overview of the thermal and oxidative stability of sorbitan monooleate, offering detailed experimental protocols, quantitative data, and mechanistic insights to support formulation development and quality control.

Thermal Stability of this compound

The thermal stability of this compound is a critical parameter for applications involving heat processing, such as sterilization and manufacturing. Its degradation can lead to changes in physicochemical properties, impacting product performance and safety. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to evaluate its thermal behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal decomposition profile of this compound.

Experimental Protocol: TGA of this compound

A detailed experimental protocol for conducting TGA on this compound is outlined below. This protocol is adapted from methodologies used for the thermal analysis of related materials.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Nitrogen gas at a constant flow rate of 20-50 mL/min to provide an inert environment.

-

Heating Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min.[2]

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) from the derivative of the TGA curve (DTG).

Quantitative Data: TGA of this compound

While specific TGA data for pure this compound is not extensively available in the public domain, studies on related systems provide insights. For instance, in a study involving this compound entrapped within silica (B1680970) microspheres, the surfactant exhibited a thermal decomposition temperature of 507°C.[3] It is important to note that the thermal stability of this compound can be influenced by its purity and the presence of other excipients in a formulation.

| Parameter | Typical Value Range | Source |

| Onset of Decomposition (Tonset) | 200 - 250°C | [4] |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 400°C | [4] |

| Residual Mass at 600°C | < 5% | [5] |

Thermal Decomposition Pathway

The thermal degradation of this compound is a complex process involving the breakdown of both the sorbitan head group and the oleic acid tail. At elevated temperatures, the ester linkage is susceptible to cleavage, leading to the formation of smaller, more volatile molecules. The unsaturated oleic acid moiety can also undergo further degradation reactions.

References

Spectroscopic Characterization of Sorbitan Monooleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of sorbitan (B8754009) monooleate (Span® 80), a nonionic surfactant widely used in the pharmaceutical, cosmetic, and food industries. This document details the principles, experimental protocols, and data interpretation for Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to its lack of a significant chromophore, Ultraviolet-Visible (UV-Vis) Spectroscopy has limited direct application in the structural characterization of sorbitan monooleate and will be discussed in the context of indirect analysis.

Introduction to this compound

This compound is a complex mixture of partial esters of sorbitol and its mono- and dianhydrides with oleic acid.[1] The predominant component is 1,4-sorbitan monooleate.[1] Its amphiphilic nature, arising from the hydrophilic sorbitan head and the lipophilic oleic acid tail, makes it an effective emulsifier, stabilizer, and dispersant.[2] A thorough spectroscopic characterization is crucial for confirming its identity, purity, and stability in various formulations.

Below is a diagram illustrating the general structure of this compound, highlighting the key functional groups amenable to spectroscopic analysis.

Caption: Key functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and the characterization of related impurities.

Data Presentation

| Ion Type | m/z (example) | Description |

| [M+H]⁺ | 429.32 | Protonated molecule |

| [M+Na]⁺ | 451.30 | Sodium adduct |

| Fragment ions | Varies | Result from the cleavage of the ester bond and dehydration of the sorbitan moiety. |

Note: The exact m/z values can vary slightly based on the specific instrument and experimental conditions. A comprehensive set of mass spectra for this compound can be found in the mzCloud database.[3]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. An Orbitrap or Time-of-Flight (TOF) analyzer is recommended for high-resolution mass measurements.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizing Gas (N₂) Flow: 1-2 L/min

-

Drying Gas (N₂) Flow: 8-12 L/min

-

Drying Gas Temperature: 250-350 °C

-

-

Mass Analyzer Parameters:

-

Mass Range: m/z 100-1000

-

Acquisition Mode: Full scan

-

For fragmentation studies, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 429.32) and applying collision-induced dissociation (CID).

-

-

Data Analysis: Process the acquired spectra to identify the molecular ion and characteristic fragment ions. Compare the experimental mass-to-charge ratios with theoretical values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound, providing a characteristic "fingerprint" of the molecule.

Data Presentation

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 (broad) | O-H stretching | Hydroxyl (-OH) |

| ~2925 | C-H stretching (asymmetric) | Alkyl (CH₂) |

| ~2855 | C-H stretching (symmetric) | Alkyl (CH₂) |

| ~1735 | C=O stretching | Ester (-COO-) |

| ~1460 | C-H bending | Alkyl (CH₂) |

| ~1170 | C-O stretching | Ester, Ether |

| ~1050 | C-O stretching | Hydroxyl (-OH) |

| ~720 | C-H rocking | Alkyl (-(CH₂)n-) |

Note: Peak positions can vary slightly depending on the sample state (liquid, neat) and intermolecular interactions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: As this compound is a viscous liquid, no special preparation is needed for ATR-FTIR analysis.

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

Data Processing: Perform ATR correction and baseline correction on the acquired spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and the chemical environment of protons and carbons.

Data Presentation

¹H NMR (Proton NMR) - Representative Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.34 | m | -CH=CH- (Olefinic protons) |

| ~4.3-3.5 | m | Protons on the sorbitan ring and adjacent to hydroxyl and ether groups |

| ~2.31 | t | -CH₂-COO- (α-methylene to carbonyl) |

| ~2.01 | m | -CH₂-CH= (Allylic protons) |

| ~1.62 | m | -CH₂-CH₂-COO- (β-methylene to carbonyl) |

| ~1.28 | br s | -(CH₂)n- (Alkyl chain) |

| ~0.88 | t | -CH₃ (Terminal methyl group) |

¹³C NMR (Carbon-13 NMR) - Representative Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | -COO- (Ester carbonyl) |

| ~130 | -CH=CH- (Olefinic carbons) |

| ~82-60 | Carbons of the sorbitan ring |

| ~34 | -CH₂-COO- (α-methylene to carbonyl) |

| ~32-22 | Carbons of the alkyl chain |

| ~14 | -CH₃ (Terminal methyl group) |

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific isomeric composition of the sample. 2D NMR techniques like COSY and HSQC can be used for unambiguous peak assignments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a standard 1D proton spectrum using a single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon frequency.

-

Acquire a 1D carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, several hundred to thousands of scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the solvent peak or TMS (0 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

-

Data Analysis: Assign the signals in both ¹H and ¹³C spectra to the different chemical environments within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Direct UV-Vis analysis of this compound is of limited utility for structural elucidation as the molecule lacks a strong chromophore that absorbs in the 200-800 nm range. The ester group has a weak n→π* transition around 210-220 nm, which is often difficult to observe and non-specific.

However, UV-Vis spectroscopy can be used for the indirect quantification of this compound by first hydrolyzing the ester bond to release oleic acid. The oleic acid can then be derivatized or quantified using methods that employ UV-Vis detection.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a this compound sample.

Caption: A logical workflow for sample analysis.

References

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Sorbitan Monooleate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sorbitan (B8754009) monooleate, a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries, is recognized for its emulsifying, stabilizing, and dispersing properties. This guide provides a comprehensive technical overview of its biodegradability and environmental impact. Sorbitan monooleate is classified as readily biodegradable, primarily breaking down through enzymatic hydrolysis of its ester bond into sorbitan and oleic acid, both of which are further metabolized by microorganisms. Its environmental profile is characterized by low aquatic and terrestrial toxicity, indicating a minimal risk to ecosystems. This document synthesizes key quantitative data, details experimental methodologies for assessing its biodegradability and ecotoxicity, and presents visual representations of its degradation pathway and relevant experimental workflows to support environmental risk assessments and the formulation of sustainable products.

Biodegradability of this compound

This compound is considered to be readily biodegradable, meaning it is expected to be substantially degraded by microorganisms in aquatic environments in a short period.[1] The primary mechanism of its biodegradation is the enzymatic hydrolysis of the ester linkage, which breaks the molecule down into sorbitan and oleic acid. These resulting components are then readily utilized by a wide variety of microorganisms as a source of carbon and energy.

Quantitative Biodegradation Data

The biodegradability of this compound has been assessed using standardized international test methods, such as the OECD 301 series.

| Parameter | Test Method | Result | Conclusion | Reference |

| Ready Biodegradability | OECD 301F (Manometric Respirometry) | > 60% in 28 days | Readily Biodegradable | [2] |

| Ready Biodegradability | OECD 301C (Modified MITI Test) | 62% in 28 days | Readily Biodegradable | [3] |

| Theoretical Oxygen Demand (ThOD) | Calculation (from C24H44O6) | 2.55 g O2/g | - | Calculated |

| Biochemical Oxygen Demand (BOD) | - | Data not available | - | - |

| Chemical Oxygen Demand (COD) | - | Data not available | - | - |

Biodegradation Pathway

The biodegradation of this compound is initiated by the action of microbial esterase enzymes. These enzymes catalyze the hydrolysis of the ester bond, yielding sorbitan (an anhydro-sorbitol) and oleic acid, a common fatty acid. Both of these breakdown products are non-toxic and can be readily integrated into the central metabolic pathways of microorganisms, ultimately leading to their complete mineralization to carbon dioxide and water under aerobic conditions.

Environmental Impact and Ecotoxicity

The environmental impact of this compound is considered to be low, based on its ready biodegradability and low potential for bioaccumulation and toxicity to aquatic and terrestrial organisms.

Aquatic Ecotoxicity Data

Acute and chronic toxicity studies on representative aquatic organisms indicate that this compound has a low order of toxicity.

| Organism | Test Type | Endpoint | Result (mg/L) | Reference |

| Fish (Oncorhynchus mykiss - Rainbow Trout) | 96-hour acute | LC50 | > 100 | [4] |

| Invertebrate (Daphnia magna) | 48-hour acute | EC50 | > 100 | [5] |

| Marine Invertebrate (Acartia tonsa) | 48-hour acute | LC50 | > 10,000 | [6] |

| Algae (Pseudokirchneriella subcapitata) | 72-hour growth inhibition | EC50 | > 100 | [7] |

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms.

Terrestrial Ecotoxicity Data

Data on the toxicity of this compound to terrestrial organisms is limited. However, based on its chemical properties and the low toxicity of its degradation products, it is not expected to pose a significant risk to the terrestrial environment.

| Organism | Test Type | Endpoint | Result | Reference |

| Earthworm (Eisenia fetida) | - | LC50 | Data not available | - |

Experimental Protocols

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This test method is used to determine the degree of aerobic biodegradation of a substance by measuring the amount of oxygen consumed by microorganisms.

Principle: A known volume of a mineral medium containing a known concentration of the test substance as the sole source of organic carbon is inoculated with a microbial population (typically from activated sludge) in a closed respirometer.[1] The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Apparatus:

-

Respirometer with closed flasks and pressure sensors.

-

Thermostatically controlled incubator.

-

Magnetic stirrers.

-

Carbon dioxide absorber (e.g., potassium hydroxide (B78521) solution).

Procedure:

-

Preparation of Mineral Medium: Prepare a mineral medium containing essential inorganic salts.

-

Preparation of Inoculum: Use activated sludge from a domestic wastewater treatment plant. The sludge should be fresh and well-mixed.

-

Test Setup:

-

Add the mineral medium to the respirometer flasks.

-

Add the test substance to achieve a concentration that will yield a ThOD of at least 50-100 mg/L.[4]

-

Inoculate the flasks with the prepared activated sludge.

-

Set up parallel flasks for a reference substance (e.g., sodium benzoate) to check the activity of the inoculum, and blank controls containing only the inoculum to measure endogenous respiration.

-

Add the carbon dioxide absorber to a separate compartment within each flask.

-

-

Incubation: Incubate the flasks at a constant temperature (typically 20-24°C) in the dark for 28 days, with continuous stirring.

-

Data Collection: Monitor the oxygen consumption (pressure change) in each flask at regular intervals.

-

Calculation of Biodegradation:

-

Calculate the percentage of biodegradation for each measurement point, correcting for the oxygen uptake in the blank controls.

-

The percentage biodegradation is calculated as: % Biodegradation = (Oxygen consumed by test substance / ThOD of test substance) x 100

-

Pass Criteria for Ready Biodegradability: The substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[8]

Conclusion

This compound exhibits a favorable environmental profile, characterized by its ready biodegradability and low ecotoxicity. The primary degradation pathway involves the hydrolysis of the ester bond, leading to the formation of readily metabolizable products. The available data from standardized tests confirm its classification as a substance that is unlikely to persist or cause significant harm in the environment. This technical guide provides researchers, scientists, and drug development professionals with the necessary data and methodologies to support informed decisions regarding the use of this compound in various applications, ensuring both product efficacy and environmental stewardship.

Logical Relationship of Environmental Impact Assessment

The assessment of the environmental impact of a chemical substance like this compound follows a structured, logical progression. It begins with an evaluation of its inherent properties, primarily its potential for biodegradation. If a substance is found to be readily biodegradable, the likelihood of its persistence in the environment is low, which in turn reduces the potential for long-term exposure and bioaccumulation. The subsequent step involves assessing its ecotoxicity to a range of aquatic and terrestrial organisms. A substance that is both readily biodegradable and exhibits low toxicity is considered to have a low overall environmental risk.

References

- 1. olipes.com [olipes.com]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. Safety for the environment of sorbitan monolaurate as a feed additive for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ttiionline.com [ttiionline.com]

- 8. oecd.org [oecd.org]

The Regulatory Landscape of Sorbitan Monooleate in Pharmaceuticals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sorbitan (B8754009) monooleate, a non-ionic surfactant and emulsifier, is a widely utilized excipient in the pharmaceutical industry. Its ability to stabilize emulsions, enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), and its favorable safety profile make it a versatile component in a variety of dosage forms. This technical guide provides an in-depth overview of the regulatory status of sorbitan monooleate, including its pharmacopeial standards, approved uses, and key safety data.

Regulatory Status and Pharmacopeial Standards

This compound is an approved inactive ingredient in numerous pharmaceutical products globally. In the United States, it is listed in the Food and Drug Administration (FDA) Inactive Ingredient Database (IID), signifying its acceptance in approved drug products for various routes of administration and dosage forms.[1][2][3] Excipients like this compound are not approved independently by the FDA but are reviewed as part of a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA).[4][5] Once an excipient has been used in an approved drug product, it is no longer considered "novel" for that route of administration and dosage form, which can streamline the regulatory process for subsequent products.[6]

United States Pharmacopeia-National Formulary (USP-NF)

The USP-NF provides a monograph for this compound, which outlines its official standards for identity, quality, and purity.[7] Key specifications are summarized in the table below. The monograph details specific analytical procedures for assays and the determination of impurities.[7]

European Pharmacopoeia (Ph. Eur.)

Similarly, the European Pharmacopoeia includes a monograph for this compound, establishing the requirements for its use in medicinal products in Europe. The specifications are largely harmonized with the USP-NF, with minor differences.

Table 1: Pharmacopeial Specifications for this compound

| Parameter | USP-NF Specification | European Pharmacopoeia (Ph. Eur.) Specification |

| Definition | A partial oleate (B1233923) ester of Sorbitol and its mono- and dianhydrides. | Mixture usually obtained by esterification of 1 mole of sorbitol and its mono-and di-anhydrides per mole of oleic acid. |

| Assay (Fatty Acids) | 72.0% - 78.0% | - |

| Assay (Polyols) | 25.0% - 31.0% | - |

| Acid Value | Not more than 8 | Not more than 8.0 |

| Hydroxyl Value | 190 - 215 | 190 - 210 |

| Iodine Value | 62 - 76 | 62 - 76 |

| Saponification Value | 145 - 160 | 145 - 160 |

| Water Content | Not more than 1.0% | Not more than 1.5% |

| Residue on Ignition | Not more than 0.5% | - |

| Total Ash | - | Not more than 0.5% |

| Heavy Metals | Not more than 0.001% | - |

| Fatty Acid Composition | - | Myristic acid: ≤ 5.0%, Palmitic acid: ≤ 16.0%, Palmitoleic acid: ≤ 8.0%, Stearic acid: ≤ 6.0%, Oleic acid: 65.0% - 88.0%, Linoleic acid: ≤ 18.0%, Linolenic acid: ≤ 4.0%, Fatty acids with chain length > C18: ≤ 4.0% |

Approved Pharmaceutical Applications

This compound is used in a wide array of pharmaceutical formulations. The FDA's Inactive Ingredient Database provides information on the maximum potency of this compound in approved drug products for various routes of administration and dosage forms.

Table 2: Maximum Potency of this compound in FDA-Approved Drug Products (Selected Examples)

| Route of Administration | Dosage Form | Maximum Potency per Unit Dose |

| Oral | Tablet | 6.27 mg |

| Oral | Tablet, Film Coated | 12 mg |

| Oral | Tablet, Film Coated, Extended Release | 1.00 mg |

| Topical | Gel | 4 mg |

| Transdermal | - | 2.33 mg |

Source:[10]

Safety and Toxicology

The safety of this compound has been extensively evaluated by various regulatory and scientific bodies. It is generally regarded as safe (GRAS) for its intended uses in pharmaceuticals.

Acceptable Daily Intake (ADI)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group ADI of 0-25 mg/kg body weight for the sum of sorbitan esters of lauric, oleic, palmitic, and stearic acids.[11] The European Food Safety Authority (EFSA) Panel on Food Additives and Nutrient Sources (ANS) derived a group ADI of 10 mg/kg body weight per day, expressed as sorbitan, for sorbitan esters (E 491–495) singly or in combination. This is equivalent to 26 mg sorbitan monostearate/kg bw per day.[12][13]

Toxicological Profile

Sorbitan esters, including this compound, have a low order of acute toxicity.[14] The oral LD50 in rats for sorbitan esters ranges from >2.9 g/kg to >39.8 g/kg.[14] Subchronic and chronic oral feeding studies have been conducted on various sorbitan esters. For sorbitan monostearate, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 10% in the diet, which is approximately 5000 mg/kg/day in rats.[14]

Table 3: Summary of Key Toxicological Data for Sorbitan Esters

| Study Type | Species | Key Findings | Reference |

| Acute Oral Toxicity | Rat | LD50: >2.9 g/kg to >39.8 g/kg | [14] |

| Subchronic Oral Toxicity (6 weeks) | Rat | NOAEL for sorbitan monostearate: 5% in diet (~2500 mg/kg/day) | [14] |

| Chronic Oral Toxicity (2 years) | Rat | NOAEL for sorbitan monostearate: 10% in diet (~5000 mg/kg/day) | [14] |

| Long-term Dietary Study (80 weeks) | Mouse | NOAEL for sorbitan monostearate: 2% in diet (~2600 mg/kg/day) | [14] |

| Genotoxicity (Ames test) | - | Sorbitan monostearate was found to be negative. | [14] |